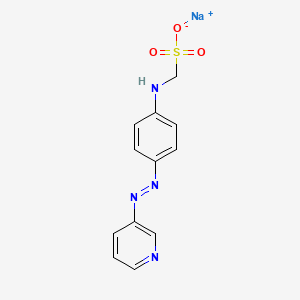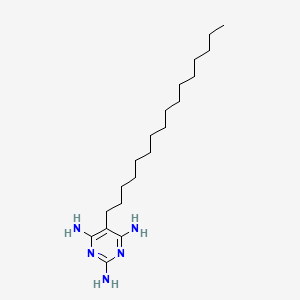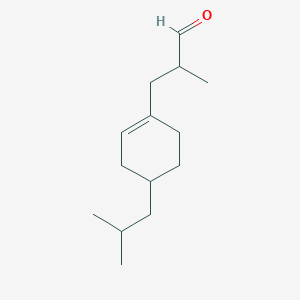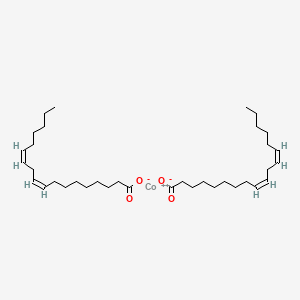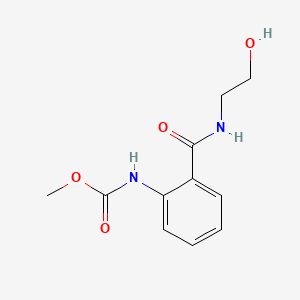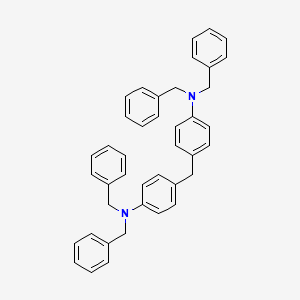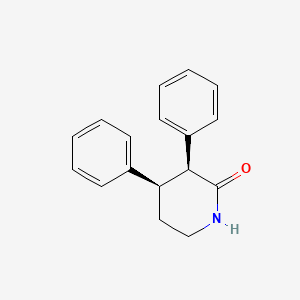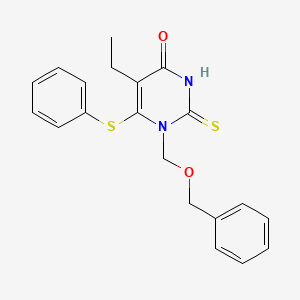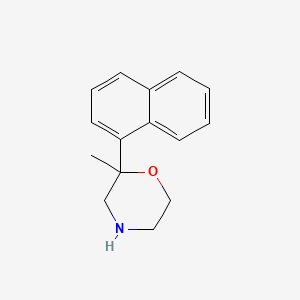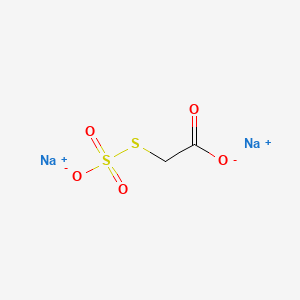
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate: is a synthetic organic compound with the molecular formula C21H18N4O4Na and a molecular weight of 412.40 g/mol. This compound is characterized by its azo linkage, which is a functional group containing a nitrogen-nitrogen double bond, and is often used in dyes and pigments due to its vivid coloration properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-3-methylbenzoic acid. This involves treating the compound with sodium nitrite (NaNO2) in an acidic medium, usually hydrochloric acid (HCl), to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-aminosalicylic acid in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Neutralization: The final step involves neutralizing the reaction mixture with sodium carbonate (Na2CO3) to obtain the sodium salt of the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反応の分析
Types of Reactions:
Oxidation: Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound using reducing agents such as sodium dithionite (Na2S2O4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na2S2O4) in an alkaline medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in analytical chemistry for the detection and quantification of metal ions due to its complexation properties .
Biology:
- Investigated for its potential use as a biological stain in microscopy.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases.
- Potential use as a drug delivery agent due to its ability to form stable complexes with various drugs .
Industry:
作用機序
The mechanism of action of Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its ability to form stable complexes with metal ions and biological macromolecules. The azo linkage and aromatic rings facilitate π-π interactions and hydrogen bonding, enhancing its binding affinity. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate
Comparison:
- Sodium 4-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)benzoate: Similar structure but with a benzoate group instead of a salicylate group, leading to different solubility and binding properties.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)acetate: Contains an acetate group, which affects its reactivity and biological activity.
- Sodium 5-((4-((4-amino-3-methylbenzoyl)amino)phenyl)azo)propionate: The propionate group alters its pharmacokinetic properties and industrial applications.
特性
CAS番号 |
93919-25-6 |
|---|---|
分子式 |
C21H17N4NaO4 |
分子量 |
412.4 g/mol |
IUPAC名 |
sodium;5-[[4-[(4-amino-3-methylbenzoyl)amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C21H18N4O4.Na/c1-12-10-13(2-8-18(12)22)20(27)23-14-3-5-15(6-4-14)24-25-16-7-9-19(26)17(11-16)21(28)29;/h2-11,26H,22H2,1H3,(H,23,27)(H,28,29);/q;+1/p-1 |
InChIキー |
PAPFJSHVOZXVDQ-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


